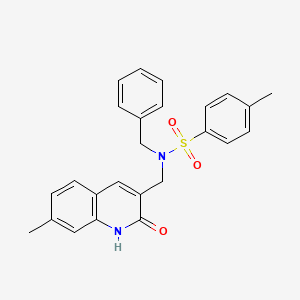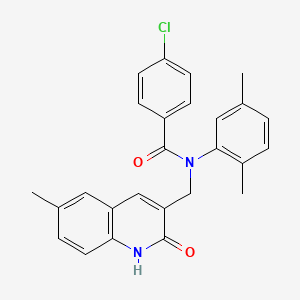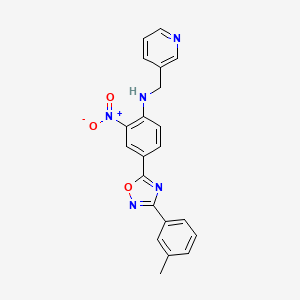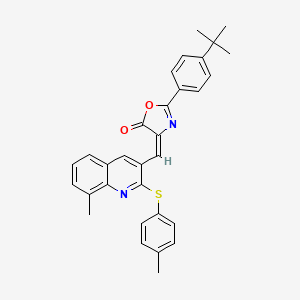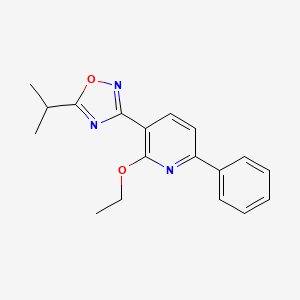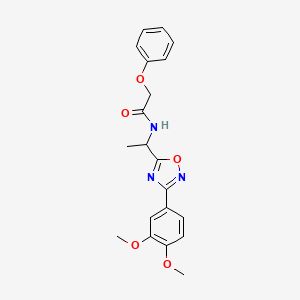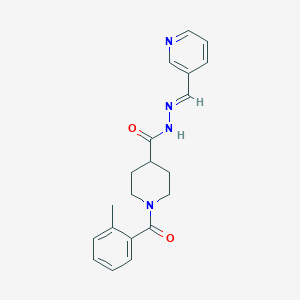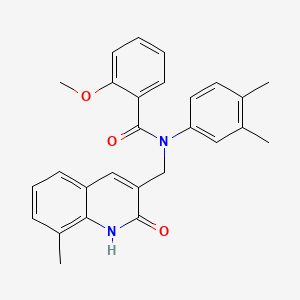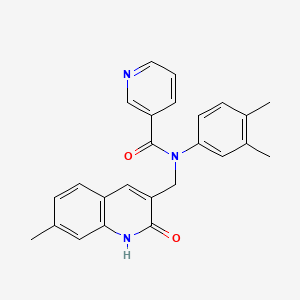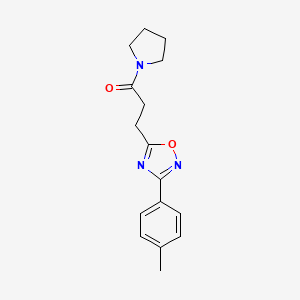
6-Chloro-8-(1,1-dimethylbut-3-enyl)-9-(tetrahydrofuran-2-ylmethyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-(1,1-dimethylbut-3-enyl)-9-(tetrahydrofuran-2-ylmethyl)purine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. This compound is also known by its chemical name, CMX-001.
Wirkmechanismus
CMX-001 works by inhibiting the activity of viral DNA polymerase, which is essential for viral replication. By inhibiting viral DNA polymerase, CMX-001 prevents the virus from replicating and spreading in the body.
Biochemical and Physiological Effects:
CMX-001 has been shown to have a low toxicity profile and is well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 8-10 hours. CMX-001 is metabolized in the liver and excreted primarily in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using CMX-001 in lab experiments are its potent antiviral activity and low toxicity profile. However, the complex synthesis process and high cost of CMX-001 may limit its use in some research settings.
Zukünftige Richtungen
1. Development of more efficient and cost-effective synthesis methods for CMX-001.
2. Evaluation of CMX-001 in combination with other antiviral agents for the treatment of viral infections.
3. Investigation of the potential use of CMX-001 in the treatment of other diseases, such as cancer.
4. Development of new formulations of CMX-001 for improved delivery and efficacy.
5. Exploration of the mechanism of action of CMX-001 and its effects on viral DNA polymerase.
6. Investigation of the potential use of CMX-001 in agriculture and biotechnology for the control of viral infections in plants and animals.
In conclusion, CMX-001 is a synthetic compound that has shown promising antiviral activity and has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in the treatment of viral infections and other diseases.
Synthesemethoden
The synthesis of CMX-001 involves several steps, including the protection of the purine base, the introduction of the tetrahydrofuran-2-ylmethyl group, and the deprotection of the purine base. The final product is obtained through a chlorination reaction. The synthesis of CMX-001 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CMX-001 has been extensively studied for its antiviral properties. It has been shown to be effective against a range of viruses, including herpes simplex virus, cytomegalovirus, and adenovirus. CMX-001 works by inhibiting viral replication, making it a promising candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
6-chloro-8-(2-methylpent-4-en-2-yl)-9-(oxolan-2-ylmethyl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c1-4-7-16(2,3)15-20-12-13(17)18-10-19-14(12)21(15)9-11-6-5-8-22-11/h4,10-11H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLADMJZPCNOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C1=NC2=C(N1CC3CCCO3)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



